molecular formula C16H16O8 B13396275 5-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-3,4-dihydroxycyclohexene-1-carboxylic acid

5-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-3,4-dihydroxycyclohexene-1-carboxylic acid

Cat. No.: B13396275
M. Wt: 336.29 g/mol
InChI Key: QMPHZIPNNJOWQI-UHFFFAOYSA-N
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Description

5-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-3,4-dihydroxycyclohexene-1-carboxylic acid is a complex organic compound that belongs to the class of hydroxycinnamic acids. It is characterized by the presence of multiple hydroxyl groups and a cyclohexene ring structure. This compound is known for its potential biological activities and is often studied for its antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-3,4-dihydroxycyclohexene-1-carboxylic acid typically involves the esterification of hydroxycinnamic acid derivatives with cyclohexene carboxylic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

The use of continuous flow reactors and advanced purification techniques would be essential to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

5-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-3,4-dihydroxycyclohexene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-3,4-dihydroxycyclohexene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-3,4-dihydroxycyclohexene-1-carboxylic acid involves its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing free radicals. This antioxidant activity is primarily mediated through the stabilization of reactive oxygen species (ROS) and the inhibition of oxidative stress pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

5-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-3,4-dihydroxycyclohexene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(20)24-13-7-9(16(22)23)6-12(19)15(13)21/h1-6,12-13,15,17-19,21H,7H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPHZIPNNJOWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C=C1C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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